

JG-365: A Technical Overview of a Potent HIV-1 Protease Inhibitor

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Compound of Interest

Compound Name: JG-365

Cat. No.: B1672832

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Introduction

JG-365 is a potent, synthetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the replication of the virus. This document provides a comprehensive technical guide on the available data for **JG-365**, focusing on its mechanism of action and inhibitory activity. While specific cytotoxicity and in vivo safety data for **JG-365** are not readily available in the public domain, this guide will provide a framework for the types of assays and data that would be critical for its further development, based on standard preclinical evaluation of antiviral compounds.

Core Data Summary

The primary quantitative data available for **JG-365** relates to its potent inhibitory activity against HIV-1 protease.

Parameter	Value	Method	Reference
Inhibitor Constant (Ki)	0.24 nM	Enzymatic Assay	Swain, A. L., et al. (1990)

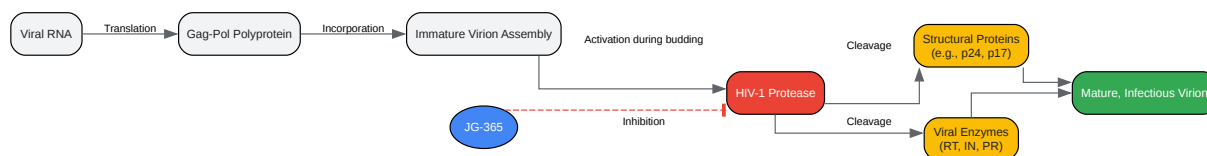
Mechanism of Action: A Structural Perspective

JG-365 is a heptapeptide-derived inhibitor with the sequence Ac-Ser-Leu-Asn-Phe- ψ [CH(OH)CH₂N]-Pro-Ile-Val-OMe. Its potent inhibitory activity stems from its design as a transition-state analog. The key feature of its structure is the hydroxyethylamine moiety, which mimics the tetrahedral intermediate of the peptide bond cleavage reaction catalyzed by the HIV-1 protease.

The X-ray crystal structure of **JG-365** in complex with HIV-1 protease reveals that the inhibitor binds to the active site of the dimeric enzyme. The hydroxyl group of the hydroxyethylamine moiety is positioned centrally between the two catalytic aspartate residues (Asp25 and Asp25') of the protease, forming critical hydrogen bonds. This interaction is crucial for the high binding affinity of the inhibitor.

Signaling Pathway Diagram

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the inhibitory action of **JG-365**.



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Caption: Inhibition of HIV-1 Protease by **JG-365** within the viral lifecycle.

Experimental Protocols

Determination of Inhibitor Constant (K_i)

The K_i value for **JG-365** was likely determined using a competitive enzymatic assay. A generalized protocol for such an assay is provided below.

Objective: To determine the inhibitor constant (K_i) of **JG-365** against purified HIV-1 protease.

Materials:

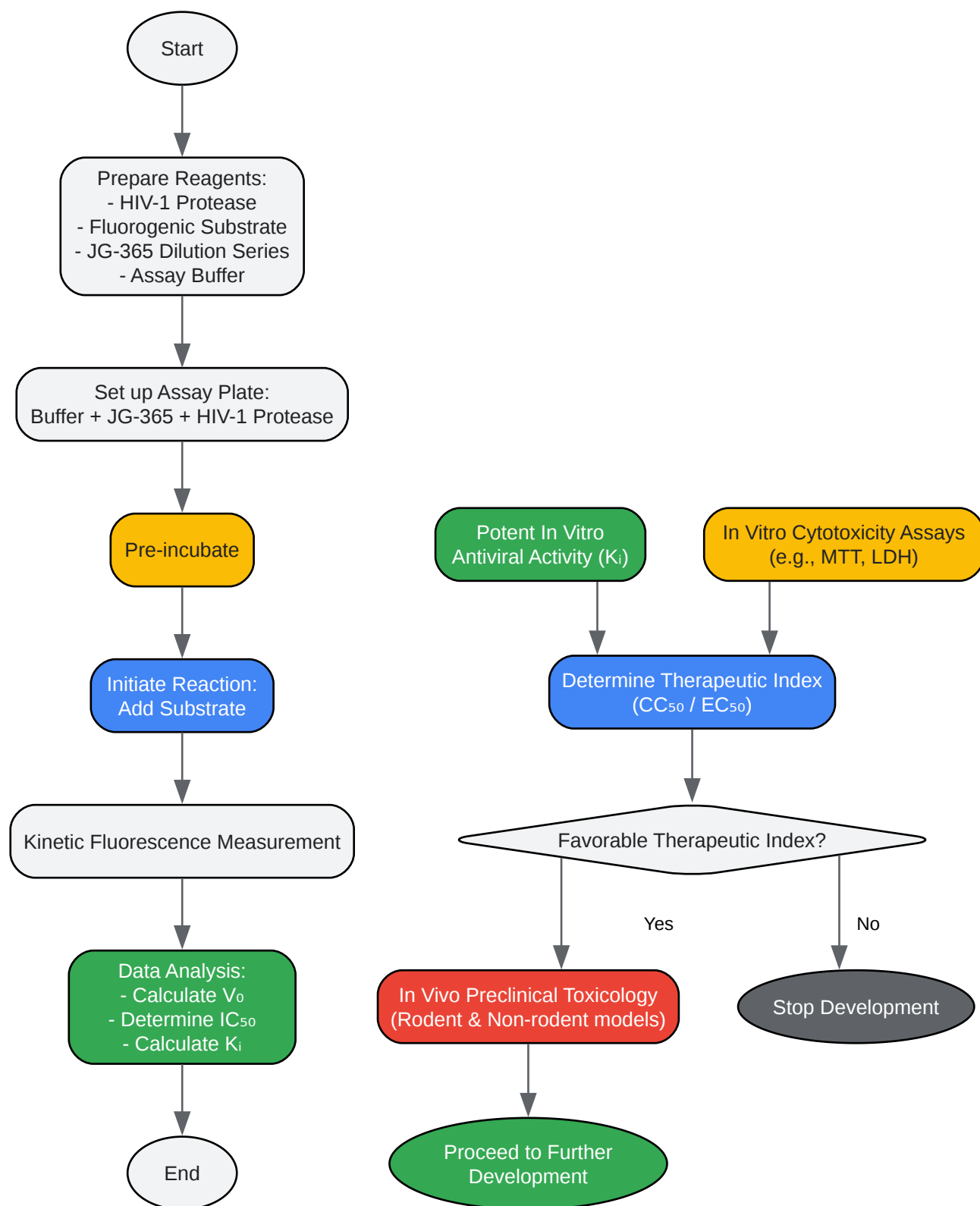
- Purified recombinant HIV-1 protease
- A synthetic fluorogenic substrate for HIV-1 protease (e.g., a peptide with a fluorescent reporter and a quencher on opposite sides of the cleavage site)
- **JG-365** of known concentration
- Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO)
- 96-well microtiter plates (black, for fluorescence readings)
- Fluorescence microplate reader

Procedure:

- Enzyme and Substrate Titration: Perform initial experiments to determine the optimal concentrations of HIV-1 protease and the fluorogenic substrate to yield a linear reaction rate over a defined time period.
- Inhibitor Dilution Series: Prepare a serial dilution of **JG-365** in the assay buffer.
- Assay Setup: In the wells of a 96-well plate, add the assay buffer, the diluted **JG-365** (or buffer for the control), and the HIV-1 protease. Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
- Data Analysis:

- Calculate the initial reaction velocities (V_0) from the linear phase of the fluorescence curves for each inhibitor concentration.
- Plot the reaction velocities against the substrate concentration for each inhibitor concentration (if varying substrate concentrations are used) or plot the fractional activity against the inhibitor concentration.
- Determine the IC_{50} value (the concentration of inhibitor that reduces the enzyme activity by 50%).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [S]/K_m)$, where $[S]$ is the substrate concentration and K_m is the Michaelis constant for the substrate.

Experimental Workflow Diagram



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